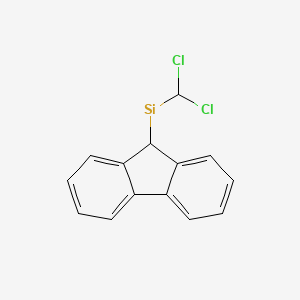
CID 57199672
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 9-(dichloromethylsilyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dichloromethylsilyl group attached to the 9th position of the fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(dichloromethylsilyl)- typically involves the reaction of 9H-fluorene with dichloromethylsilane in the presence of a catalyst. One common method is as follows:
Starting Materials: 9H-fluorene and dichloromethylsilane.
Catalyst: A Lewis acid such as boron trifluoride etherate (BF3·OEt2).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9H-Fluorene, 9-(dichloromethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene, 9-(dichloromethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9H-fluorenone derivatives.
Reduction: Reduction reactions can convert the dichloromethylsilyl group to other functional groups.
Substitution: The dichloromethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: 9H-fluorenone derivatives.
Reduction: Various reduced forms of the original compound, depending on the reducing agent used.
Substitution: A wide range of substituted fluorenes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-Fluorene, 9-(dichloromethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene, 9-(dichloromethylsilyl)- involves its interaction with various molecular targets. The dichloromethylsilyl group can undergo hydrolysis to release reactive intermediates that can interact with biological molecules. These interactions can lead to changes in the structure and function of proteins, nucleic acids, and other biomolecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dichloro-9H-fluorene: Similar in structure but lacks the silyl group.
9-Bromofluorene: Contains a bromine atom instead of the dichloromethylsilyl group.
9-Fluorenone: An oxidized form of fluorene with a carbonyl group at the 9th position.
Uniqueness
9H-Fluorene, 9-(dichloromethylsilyl)- is unique due to the presence of the dichloromethylsilyl group, which imparts distinct chemical reactivity and potential applications. This group allows for further functionalization and modification, making it a versatile compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C14H10Cl2Si |
|---|---|
Peso molecular |
277.2 g/mol |
InChI |
InChI=1S/C14H10Cl2Si/c15-14(16)17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H |
Clave InChI |
RDAZHTVNWGBKDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Si]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



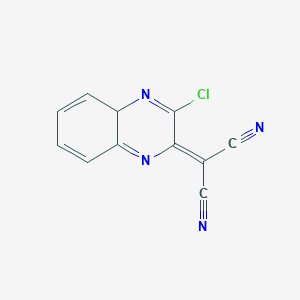
![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
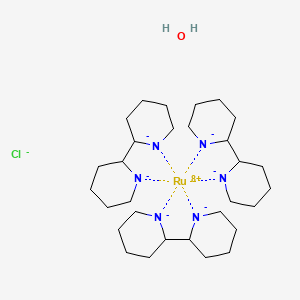
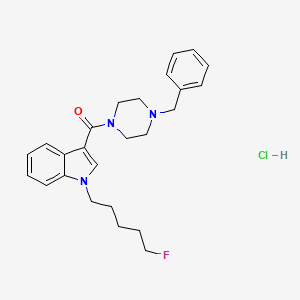
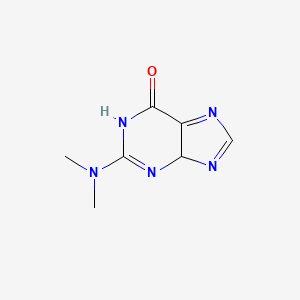
![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)



![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)

![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
